



Application Notes and Protocols: AGI-12026 in Orthotopic Glioma Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes are pivotal oncogenic drivers in a significant subset of gliomas. These mutations lead to the neomorphic production of the oncometabolite D-2-hydroxyglutarate (D-2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to widespread epigenetic and metabolic dysregulation that promotes tumorigenesis.[1][2][3][4] **AGI-12026** is a potent, brain-penetrant small molecule designed as a dual inhibitor of mutant IDH1 (mIDH1) and mutant IDH2 (mIDH2) enzymes.[5][6] As an allosteric modulator, it has shown efficacy in inhibiting the IDH1-R132H homodimer.[5][6]

These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of **AGI-12026** in orthotopic glioma mouse models, a critical step in assessing therapeutic efficacy in a setting that mimics the human disease environment.

AGI-12026: In Vitro Characterization

Prior to in vivo studies, understanding the biochemical and cellular potency of **AGI-12026** is crucial. The following table summarizes key in vitro data for **AGI-12026** and related compounds for context.

Table 1: Biochemical and Cellular Activity of AGI-12026



Compound	Target Enzyme	IC50 (nM)	Cellular 2-HG IC₅₀ (nM) (TS603 IDH1- R132H cell line)	Brain-to- Plasma Ratio (Mouse)
AGI-12026	mIDH1-R132H	160	270	0.8
mIDH2-R140Q	40	-		
Enasidenib	mIDH1-R132H	430	>10000	0.03
mIDH2-R140Q	100	-		
AGI-15056	mIDH1-R132H	23	40	1.5
mIDH2-R140Q	9	-		

Data adapted from Konteatis Z, et al. ACS Med Chem Lett. 2020.[6]

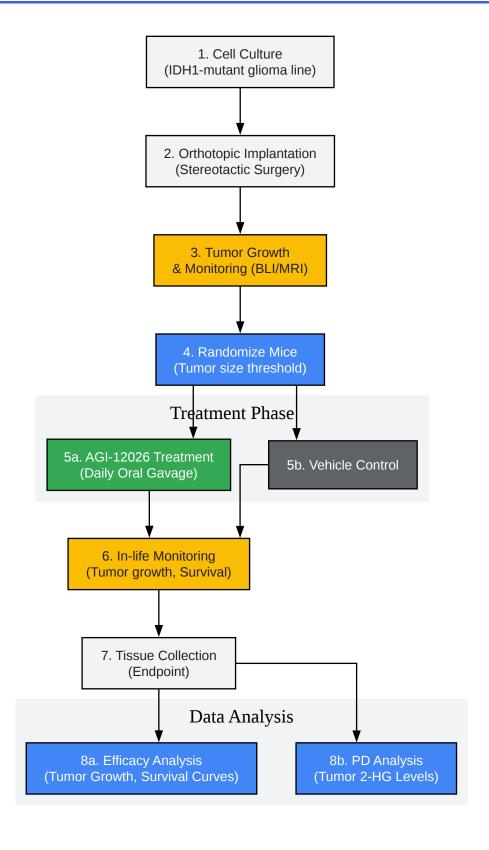
Signaling Pathway of Mutant IDH and AGI-12026 Inhibition

Mutant IDH enzymes convert α -ketoglutarate (α -KG) to D-2-hydroxyglutarate (D-2-HG).[7] D-2-HG acts as a competitive inhibitor of α -KG-dependent dioxygenases, including histone demethylases (KDMs) and TET DNA hydroxylases.[2][4] This leads to histone and DNA hypermethylation, causing epigenetic reprogramming and a block in cellular differentiation, which contributes to gliomagenesis. **AGI-12026** specifically inhibits the mutant IDH enzyme, preventing the production of D-2-HG and thereby restoring normal epigenetic function.









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